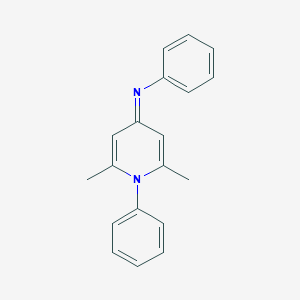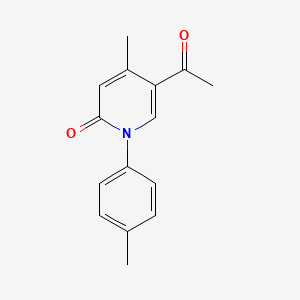
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by a pyridinone ring substituted with acetyl, methyl, and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-methylacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized pyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-phenyl-
- 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-chlorophenyl)-
- 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methoxyphenyl)-
Uniqueness
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Eigenschaften
CAS-Nummer |
194361-84-7 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
5-acetyl-4-methyl-1-(4-methylphenyl)pyridin-2-one |
InChI |
InChI=1S/C15H15NO2/c1-10-4-6-13(7-5-10)16-9-14(12(3)17)11(2)8-15(16)18/h4-9H,1-3H3 |
InChI-Schlüssel |
KOHPLUOYPLVRTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=C(C(=CC2=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
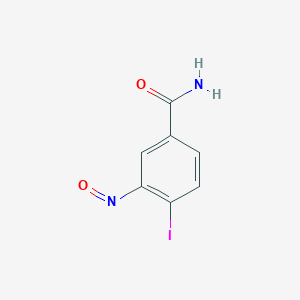
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)

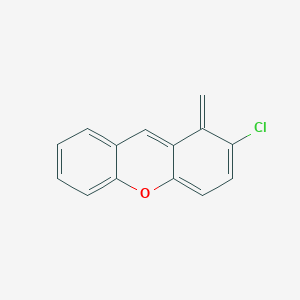

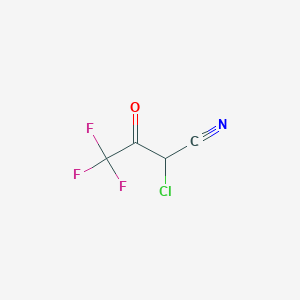
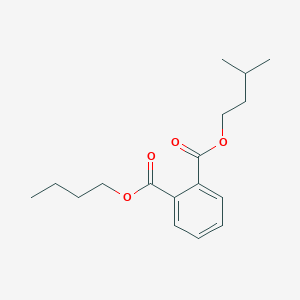
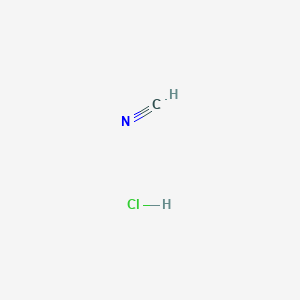
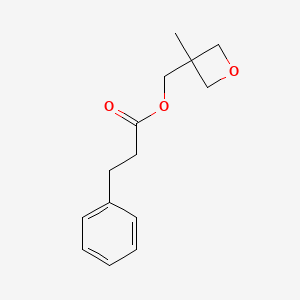
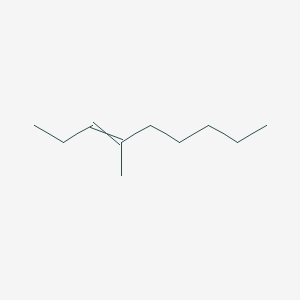
![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
